2-(1-Ethyl-6-methylquinolin-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group at the 1-position and a methyl group at the 6-position The malononitrile moiety is attached to the quinoline ring through a double bond, making it a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile typically involves the condensation of 1-ethyl-6-methylquinoline-2-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: It can be used as a photosensitizer in photochemical reactions due to its ability to absorb light and transfer energy.
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer processes, making it effective in photochemical and electronic applications. In medicinal chemistry, its mechanism of action may involve binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethyl-2(1H)-quinolinylidene)malononitrile: Lacks the methyl group at the 6-position.
2-(1-Methyl-6-methyl-2(1H)-quinolinylidene)malononitrile: Has a methyl group instead of an ethyl group at the 1-position.
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)acetophenone: Contains an acetophenone moiety instead of malononitrile.
Uniqueness
2-(1-Ethyl-6-methyl-2(1H)-quinolinylidene)malononitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both ethyl and methyl groups on the quinoline ring, along with the malononitrile moiety, provides a distinct set of chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1-ethyl-6-methylquinolin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3/c1-3-18-14-6-4-11(2)8-12(14)5-7-15(18)13(9-16)10-17/h4-8H,3H2,1-2H3 |
InChI Key |
XINHKNWFVWHDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=C(C#N)C#N)C=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.